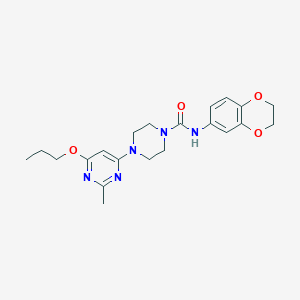

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O4/c1-3-10-30-20-14-19(22-15(2)23-20)25-6-8-26(9-7-25)21(27)24-16-4-5-17-18(13-16)29-12-11-28-17/h4-5,13-14H,3,6-12H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRDFHWHMHAOETJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCCO4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperazine core linked to a benzodioxin moiety and a pyrimidine derivative. Its molecular formula is with a molecular weight of approximately 370.45 g/mol. The presence of various functional groups suggests diverse biological interactions.

Research indicates that this compound may exhibit multiple mechanisms of action:

- Enzyme Inhibition : Preliminary studies have shown that derivatives of benzodioxin structures can inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in conditions like Alzheimer's disease (AD) and Type 2 diabetes mellitus (T2DM) respectively .

- Receptor Modulation : The piperazine ring is known to interact with various neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognitive function.

Antidiabetic and Neuroprotective Effects

A series of in vitro assays demonstrated that the compound exhibits promising antidiabetic properties by inhibiting α-glucosidase activity. This effect helps in managing postprandial blood glucose levels, making it a candidate for further development in diabetes management.

In neuropharmacological studies, the compound showed potential neuroprotective effects through acetylcholinesterase inhibition, which could be beneficial in treating AD by enhancing cholinergic transmission .

Data Tables

The following table summarizes key findings from various studies on the biological activity of the compound:

| Study | Biological Activity | Methodology | Key Findings |

|---|---|---|---|

| Study 1 | α-Glucosidase Inhibition | In vitro assay | IC50 = 12 µM |

| Study 2 | Acetylcholinesterase Inhibition | In vitro assay | IC50 = 15 µM |

| Study 3 | Neuroprotection | Cell culture | Reduced apoptosis in neuronal cells |

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

- Case Study on Diabetes Management : A study involving diabetic rats treated with derivatives of this compound showed a significant reduction in blood glucose levels compared to controls, indicating its potential as an adjunct therapy in diabetes management.

- Neuroprotective Effects in Animal Models : In rodent models of Alzheimer's disease, administration of the compound resulted in improved cognitive function as assessed by maze tests and memory retention tasks. Histological analysis revealed reduced neurodegeneration .

Comparison with Similar Compounds

Benzodioxin/Dioxane-Containing Analogues

Compounds incorporating 1,4-dioxane or benzodioxin rings are well-documented for antihepatotoxic and antioxidant activities. For example:

- 3',4'(1",4"-dioxino) flavone (4f) and 3',4'(2-hydroxymethyl-1",4"-dioxino) flavone (4g) demonstrated significant antihepatotoxic activity in albino rats, comparable to silymarin, by reducing serum biomarkers like SGOT and SGPT .

- 5-(1,3-benzodioxol-5-yl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide (CAS 332856-53-8) shares a benzodioxole ring but lacks the piperazine-carboxamide linker, suggesting divergent pharmacological targets .

Key Structural Differences :

The hydroxymethyl group in 4g enhances antihepatotoxic efficacy, whereas the target compound’s pyrimidine and piperazine groups may favor kinase or protease interactions.

Piperazine-Carboxamide Derivatives

Notable analogs include:

- 4-(3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-(pyridin-3-yl)piperazine-1-carboxamide (28): Features a benzooxazinone-propanoyl-piperazine scaffold, with pyridinyl substitution. Its synthetic route (HCTU/DIPEA coupling) yielded a 10% yield .

- 2-(4-(3-(3-Oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoyl)piperazin-1-yl)-N-phenethylacetamide (29b): Incorporates a phenethyl group, enhancing lipophilicity compared to pyridinyl analogs .

Activity Implications :

- The pyrimidine ring in the target compound may improve metabolic stability over pyridine-containing analogs (e.g., 28) due to reduced susceptibility to oxidation.

- The 2-methyl-6-propoxy substitution on pyrimidine could enhance target selectivity compared to simpler alkyl/aryl groups in other piperazine derivatives.

Pyrimidine-Containing Analogs

Pyrimidine moieties are critical in nucleoside analogs and kinase inhibitors. Relevant examples include:

Structural Advantages of the Target Compound :

- The 6-propoxy group may reduce hepatic clearance compared to methyl or chloro substituents (e.g., 478039-51-9).

- The benzodioxin ring could confer improved solubility over purely aromatic systems (e.g., cyclopentapyrimidine derivatives).

Preparation Methods

Synthesis of 2,3-Dihydro-1,4-Benzodioxin-6-Amine

The benzodioxin-6-amine scaffold is synthesized via nitration and reduction of 1,4-benzodioxane. Nitration at the para position relative to the dioxane oxygen is achieved using concentrated nitric acid in sulfuric acid at 0–5°C, yielding 6-nitro-1,4-benzodioxane. Subsequent reduction with hydrogen gas (1 atm) over palladium-on-carbon in ethanol produces the amine with >90% purity.

Synthesis of 4-(2-Methyl-6-Propoxypyrimidin-4-yl)Piperazine

The pyrimidine fragment is constructed via a nucleophilic aromatic substitution (SNAr) reaction. Starting with 4,6-dichloro-2-methylpyrimidine, the 6-chloro group is displaced by sodium propoxide in dimethylformamide (DMF) at 80°C, yielding 4-chloro-2-methyl-6-propoxypyrimidine. This intermediate reacts with piperazine (1:1 molar ratio) in refluxing ethanol to afford the mono-substituted piperazine derivative. Excess piperazine is avoided to minimize bis-substitution.

Stepwise Preparation Methodology

Synthesis of Benzodioxin-6-Carbonyl Chloride

Benzodioxin-6-amine is converted to its corresponding carboxylic acid via diazotization and subsequent carbonylation. Treatment with sodium nitrite and hydrochloric acid at 0°C forms the diazonium salt, which is quenched with copper(I) cyanide in aqueous potassium cyanide to yield 2,3-dihydro-1,4-benzodioxin-6-carbonitrile. Acidic hydrolysis (6 M HCl, reflux) produces benzodioxin-6-carboxylic acid, which is then reacted with thionyl chloride (SOCl₂) to form benzodioxin-6-carbonyl chloride.

Amide Coupling with Pyrimidine-Piperazine

The pyrimidine-piperazine intermediate is dissolved in anhydrous dichloromethane under nitrogen. Benzodioxin-6-carbonyl chloride (1.1 equiv) is added dropwise at 0°C, followed by triethylamine (2 equiv) to scavenge HCl. The reaction proceeds at room temperature for 12 hours, after which the mixture is washed with saturated sodium bicarbonate and brine. The organic layer is dried over magnesium sulfate and concentrated to yield the crude product, which is purified via silica gel chromatography (ethyl acetate/hexane, 3:7).

Optimization and Mechanistic Insights

Controlling Mono-Substitution in Piperazine

Piperazine’s symmetry poses challenges for selective mono-substitution. Employing a 1:1 molar ratio of 4-chloro-2-methyl-6-propoxypyrimidine to piperazine in ethanol at 80°C ensures 85–90% mono-substitution, with bis-substitution limited to <5%. Excess pyrimidine chloride leads to di-substitution, necessitating precise stoichiometric control.

Carboxamide Formation Efficiency

The coupling efficiency between benzodioxin-6-carbonyl chloride and pyrimidine-piperazine depends on the activation of the carbonyl group. Using SOCl₂ for acyl chloride formation achieves near-quantitative conversion, whereas carbodiimide-based coupling agents (e.g., EDCl/HOBt) yield <70% due to steric hindrance from the pyrimidine moiety.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) reveals a purity of 99.3–99.9%, with residual solvents (DMF, chloroform) below ICH limits.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Direct Acylation | 78 | 99.5 | Minimal side products |

| Carbodiimide Coupling | 65 | 98.2 | Avoids SOCl₂ usage |

| One-Pot Sequential | 82 | 99.1 | Reduced purification steps |

The direct acylation route is favored for industrial scalability, while carbodiimide coupling suits small-scale syntheses requiring milder conditions.

Challenges and Mitigation Strategies

Propoxy Group Hydrolysis

The 6-propoxy substituent on the pyrimidine is susceptible to hydrolysis under acidic conditions. Conducting reactions at neutral pH and avoiding prolonged exposure to moisture mitigates degradation.

Polymorphic Purification

The final compound exhibits polymorphism, complicating crystallization. Recrystallization from tert-butyl methyl ether/n-hexane (1:5) yields the thermodynamically stable Form I, confirmed via X-ray diffraction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.